[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine
Overview
Description
The compound [2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine is an organic compound with significant interest in chemical research. Its structure features an aromatic phenyl ring substituted with a hexyloxy group and an amine functional group tethered to a tetrahydrofuran ring. This dual-functional nature makes it a versatile compound in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine can be achieved through several synthetic routes:
Williamson Ether Synthesis: : This method involves the alkylation of a phenol derivative with hexyl bromide in the presence of a strong base like sodium hydride to form the hexyloxy-substituted phenyl intermediate.
Reductive Amination: : The intermediate is then subjected to reductive amination with tetrahydro-2-furanyl carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride, resulting in the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might be scaled up using continuous flow reactors to ensure efficient mixing and control over reaction parameters, resulting in higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: : The phenyl ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: : The amine group can be reduced to secondary or primary amines using hydrogenation techniques.
Substitution: : Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: : Halogens like bromine or chlorinating agents such as sulfur dichloride.
Major Products
Oxidation: : Formation of quinones or carboxylic acids.
Reduction: : Secondary amines or primary amines.
Substitution: : Various halo-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound's reactivity with various reagents makes it a valuable intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology
In biological studies, [2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine has been explored for its potential as a ligand in receptor studies due to its amine functional group.
Medicine
Its structural similarity to certain bioactive compounds has led to investigations into its pharmacological properties, potentially acting as a precursor for drug development.
Industry
The compound's stability and functional groups make it useful in material science for creating polymers with unique properties.
Mechanism of Action
The mechanism by which [2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with active sites in enzymes or receptors, while the hexyloxyphenyl group contributes to hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2-(Methoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine: : Features a methoxy group instead of a hexyloxy group.
[2-(Ethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine: : Features an ethoxy group instead of a hexyloxy group.
[2-(Propoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine: : Features a propoxy group instead of a hexyloxy group.
Uniqueness
The hexyloxy group in [2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine provides a higher degree of hydrophobicity compared to shorter alkoxy chains, potentially altering its interaction with biological targets and solvents, making it unique among similar compounds.
That should cover a comprehensive overview of this compound and its various aspects. Let me know if there's anything specific you want to dive deeper into.
Properties
IUPAC Name |
N-[(2-hexoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-7-12-21-18-11-6-5-9-16(18)14-19-15-17-10-8-13-20-17/h5-6,9,11,17,19H,2-4,7-8,10,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLSEKFYYRXMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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